molecular formula C15H18O3 B8373996 4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene

4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene

Cat. No.: B8373996
M. Wt: 246.30 g/mol
InChI Key: UQKIOAJSYKQAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

cyclohexen-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H18O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h6,8-10H,3-5,7H2,1-2H3

InChI Key

UQKIOAJSYKQAOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CCCCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of dichloroethane were dissolved 6.31 g (0.05 mole) of 1-cyclohexene-1-carboxylic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 8.98 g (0.065 mole) of 1,2-dimethoxybenzene and 0.71 g of boron trifluoridediethyl ether complex and the resulting mixture was then stirred at 75° C. for 6 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was dried over, anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 7.27 g of 4-(1-cyclohexenoyl)-1,2-dimethoxybenzene.
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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